molecular formula C13H26N2O3 B13954143 tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate

Cat. No.: B13954143
M. Wt: 258.36 g/mol
InChI Key: WZEVNOTXMPSTGK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride or other activating agents.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through esterification reactions. This can be achieved by reacting the azetidine intermediate with tert-butyl chloroformate under basic conditions.

    Ethylamino and Hydroxypropyl Substitution: The final step involves the introduction of the ethylamino and hydroxypropyl groups. This can be done through nucleophilic substitution reactions using appropriate alkylating agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the hydroxypropyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, or other suitable electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: Azetidine derivatives are explored for their potential use in the development of novel materials with unique mechanical and thermal properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, polymers, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and hydroxypropyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both ethylamino and hydroxypropyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications, distinguishing it from other azetidine derivatives.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 3-[1-(ethylamino)-3-hydroxypropyl]azetidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-5-14-11(6-7-16)10-8-15(9-10)12(17)18-13(2,3)4/h10-11,14,16H,5-9H2,1-4H3

InChI Key

WZEVNOTXMPSTGK-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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